1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride 1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride
Brand Name: Vulcanchem
CAS No.: 13694-51-4
VCID: VC20964309
InChI: InChI=1S/C19H23FN2O.ClH/c1-23-19(16-5-3-2-4-6-16)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18;/h2-10,19H,11-15H2,1H3;1H
SMILES: COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl
Molecular Formula: C19H24ClFN2O
Molecular Weight: 350.9 g/mol

1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride

CAS No.: 13694-51-4

Cat. No.: VC20964309

Molecular Formula: C19H24ClFN2O

Molecular Weight: 350.9 g/mol

* For research use only. Not for human or veterinary use.

1-(p-Fluorophenyl)-4-(beta-methoxyphenethyl)piperazine monohydrochloride - 13694-51-4

Specification

CAS No. 13694-51-4
Molecular Formula C19H24ClFN2O
Molecular Weight 350.9 g/mol
IUPAC Name 1-(4-fluorophenyl)-4-(2-methoxy-2-phenylethyl)piperazine;hydrochloride
Standard InChI InChI=1S/C19H23FN2O.ClH/c1-23-19(16-5-3-2-4-6-16)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18;/h2-10,19H,11-15H2,1H3;1H
Standard InChI Key YNGJZMZPWVGLEY-UHFFFAOYSA-N
SMILES COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl
Canonical SMILES COC(CN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator